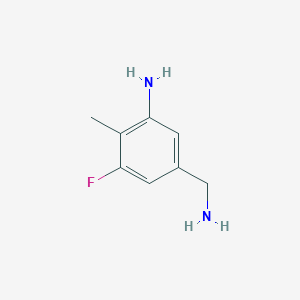

5-(Aminomethyl)-3-fluoro-2-methylaniline

Description

5-(Aminomethyl)-3-fluoro-2-methylaniline is a substituted aniline derivative with a benzene ring functionalized at positions 2, 3, and 4. The substituents include:

- Methyl group (-CH₃) at position 2.

- Fluoro group (-F) at position 3.

- Aminomethyl group (-CH₂NH₂) at position 5.

This compound combines electron-donating (methyl, aminomethyl) and electron-withdrawing (fluoro) groups, resulting in unique electronic and steric properties.

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

5-(aminomethyl)-3-fluoro-2-methylaniline |

InChI |

InChI=1S/C8H11FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,4,10-11H2,1H3 |

InChI Key |

PPRRIFVWVXQEEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method includes:

Nitration and Reduction: Starting from 3-fluoro-2-methylaniline, the compound undergoes nitration to introduce a nitro group at the para position relative to the amino group. This is followed by reduction to convert the nitro group to an amino group.

Formylation and Reduction: The intermediate is then subjected to formylation to introduce a formyl group, which is subsequently reduced to yield the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)-3-fluoro-2-methylaniline may involve catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted anilines with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Aminomethyl)-3-fluoro-2-methylaniline serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of 5-(Aminomethyl)-3-fluoro-2-methylaniline are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-fluoro-2-methylaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their similarity scores based on :

| Compound Name | CAS No. | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| (2-Amino-5-(trifluoromethyl)phenyl)methanol | 220107-65-3 | -CH₂OH (5), -CF₃ (5), -NH₂ (2) | 0.98 |

| (2-Amino-5-fluorophenyl)methanol | 748805-85-8 | -CH₂OH (5), -F (5), -NH₂ (2) | 0.73 |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | -CH₃ (2), -CF₃ (3), -NH₂ (1) | 0.82 |

| 5-Methyl-2-(trifluoromethyl)aniline | 106877-29-6 | -CH₃ (5), -CF₃ (2), -NH₂ (1) | 0.82 |

Key Observations:

(2-Amino-5-(trifluoromethyl)phenyl)methanol (similarity 0.98) shares the aminomethyl group but replaces the 3-fluoro and 2-methyl with a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) at position 2. The -CF₃ group enhances electron-withdrawing effects, reducing nucleophilicity compared to the target compound .

(2-Amino-5-fluorophenyl)methanol (similarity 0.73) places the fluoro group at position 5 instead of 3, altering the electronic distribution.

2-Methyl-3-(trifluoromethyl)aniline (similarity 0.82) swaps the 3-fluoro group for -CF₃ and shifts the methyl to position 4. The -CF₃ group increases lipophilicity but reduces solubility in polar solvents compared to the target compound .

Positional Isomerism and Spectroscopic Properties

A study on fluoroaniline isomers () compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline. Key findings include:

- Substituent positioning significantly affects hydrogen bonding and molecular packing . For example, nitro groups at position 5 vs. 2 alter dipole moments and crystal lattice stability .

- Infrared (IR) spectroscopy revealed distinct N-H stretching frequencies due to variations in hydrogen-bonding networks .

- Molecular docking showed that positional isomerism influences binding affinity with biological targets, such as enzymes or receptors .

These results suggest that the 3-fluoro and 2-methyl arrangement in 5-(Aminomethyl)-3-fluoro-2-methylaniline may confer distinct reactivity or interaction profiles compared to isomers with substituents at other positions.

Functional Group Replacements

Trifluoromethyl vs. Methyl Groups

- 2-Fluoro-5-(trifluoromethyl)aniline (, CAS 535-52-4) replaces the aminomethyl group with -CF₃. The -CF₃ group increases electronegativity, making the compound more resistant to electrophilic substitution but enhancing thermal stability .

- 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6) demonstrates how -CF₃ at position 2 reduces basicity compared to the target compound’s methyl group .

Cyano vs. Aminomethyl Groups

- 5-Amino-2-fluorobenzenecarbonitrile (, CAS 53312-81-5) substitutes the aminomethyl with a cyano (-CN) group. The -CN group is strongly electron-withdrawing, decreasing the amine’s nucleophilicity and altering solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.